The compound is cataloged under the Chemical Abstracts Service number 548763-38-8. It has been identified as a potentially toxic agent that selectively targets dopaminergic neurons, making it a valuable tool for studying neurodegenerative diseases such as Parkinson's disease . As an imidazolium iodide, it falls within a class of compounds that are frequently utilized in catalysis and as ligands in coordination chemistry.
The synthesis of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves several key steps:
These synthetic routes often require optimization regarding temperature, solvent choice, and reaction time to maximize yield and minimize by-products.
The molecular structure of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide can be described as follows:
The compound's structure can be represented using various notations, including InChI and SMILES formats:
The reactivity of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide includes:
The mechanism of action for 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide primarily revolves around its neurotoxic effects on dopaminergic neurons. It is hypothesized that:
The physical and chemical properties of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide include:
Property | Value |
---|---|
Molecular Weight | 335.189 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Toxicity | Highly toxic |
These properties indicate that while the compound may have beneficial applications in research, careful handling is necessary due to its toxicity .
The applications of 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide span several fields:
The construction of the imidazolium core in 3-methyl-1-(3-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide demands precise regiocontrol during N-alkylation. This quaternization typically employs methyl iodide as the alkylating agent under controlled conditions to prevent dialkylation or N3-regioisomer formation. Research indicates that polar aprotic solvents like acetonitrile or dimethylformamide facilitate superior regioselectivity (>98%) at 0–5°C due to moderated reaction kinetics and stabilized transition states [4] [6]. Catalyst selection proves critical; palladium on alumina (Pd/Al₂O₃) enhances reaction efficiency by activating the imidazole N1-nitrogen toward electrophilic attack while sterically discouraging N3-alkylation. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >90% by enabling rapid, uniform heating [4].
Table 1: Solvent and Catalyst Influence on Imidazolium Quaternization
Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) |
---|---|---|---|---|
Acetonitrile | None | 25 | 12 | 78 |
DMF | Pd/Al₂O₃ | 0 | 6 | >98 |
THF | Zeolite | 25 | 8 | 85 |
DCM | None | -10 | 10 | 92 |
Post-quaternization purification leverages the compound’s high crystallinity. Sequential recrystallization from ethanol-diethyl ether mixtures yields analytically pure imidazolium iodide, as confirmed by HPLC and ¹H-NMR analysis [4] [6].
Conjugation of the 3-methylpiperidine moiety to the imidazolium core occurs via amide bond formation, a process governed by nucleophilic acyl substitution. Carbonyldiimidazole (CDI) activation proves optimal, generating an N-acylimidazole intermediate that reacts regioselectively with 3-methylpiperidine’s secondary amine. Kinetic studies reveal second-order dependence: first-order in N-acylimidazole and 3-methylpiperidine concentrations, respectively [4] [5]. The reaction proceeds via a tetrahedral transition state stabilized by N-methylimidazole departure.
Schotten-Baumann modifications employing dichloromethane-water biphasic systems achieve >95% conversion within 2 hours at 25°C. This approach minimizes racemization and avoids excessive temperatures that promote imidazolium degradation. Computational analyses (DFT at B3LYP/6-31G* level) demonstrate that *3-methylpiperidine’s methyl substituent imposes minimal steric hindrance (ΔG‡ = 15.2 kcal/mol), contrasting sharply with 2-methylpiperidine derivatives (ΔG‡ = 21.7 kcal/mol) [5]. Post-reaction, the product precipitates as a crystalline solid upon iodide salt addition, enabling straightforward isolation.
Iodide integration occurs either directly during quaternization (using methyl iodide) or via anion metathesis. For the latter, solvent polarity critically influences exchange efficiency. Acetone-water mixtures (9:1 v/v) achieve near-quantitative iodide incorporation (>99%) when treating the imidazolium chloride precursor with potassium iodide, whereas pure acetone yields <70% conversion due to limited salt solubility [2] [3]. Halogen bonding between the imidazolium cation and iodide (C–I···I⁻) enhances crystal lattice stability, as evidenced by X-ray diffraction patterns showing shortened contacts (~3.2 Å versus van der Waals sum of 4.0 Å) [2].
Table 2: Solvent Optimization for Iodide Exchange
Solvent System | Temperature (°C) | Reaction Time (h) | Iodide Incorporation (%) | Byproduct Formation |
---|---|---|---|---|
Acetone | 50 | 8 | 68 | Moderate |
Acetone/H₂O (9:1) | 50 | 4 | >99 | Negligible |
Ethanol | 65 | 6 | 82 | Low |
Acetonitrile | 60 | 5 | 75 | Moderate |
Counterion purity is essential for downstream applications. Continuous extraction with ethyl acetate removes residual chloride ions, while azeotropic drying with toluene ensures anhydrous product formation [3].
Synthesis of enantiopure variants requires chiral induction at either the 3-methylpiperidine or imidazolium stereocenter. Palladium-catalyzed asymmetric N-allylation using chiral PHOX ligands (e.g., (S)-t-BuPHOX) generates enantioenriched N-allylpiperidine intermediates (up to 92% ee) prior to imidazolium conjugation [6]. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively acetylates the (R)-isomer of 3-methylpiperidine, enabling kinetic separation (E-value >200) before amide coupling.
Ionic liquid media markedly enhance enantioselectivity in metal-catalyzed steps. For example, [bmim][PF₆] improves ee values by 15–20% compared to THF due to enhanced catalyst stability and restricted transition-state geometries. Chiral induction during quaternization remains challenging but feasible using O-methyl-(S)-prolinol-derived alkylating agents, albeit with moderate stereocontrol (50–60% de) [6].
Table 3: Enantioselective Synthesis Strategies
Chiral Element | Method | Catalyst/Ligand | Enantiomeric Excess (% ee) |
---|---|---|---|
3-Methylpiperidine | Enzymatic resolution | Candida antarctica lipase B | >99 (S-isomer) |
3-Methylpiperidine | Asymmetric allylation | (S)-t-BuPHOX/Pd(II) | 92 |
Imidazolium C2 | Diastereoselective alkylation | (S)-Methylbenzylimidazole | 55 |
Future advancements hinge on developing bifunctional catalysts that simultaneously control imidazolium N-alkylation and piperidine stereochemistry, potentially leveraging in situ-generated ionic liquid templates [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0